
4-(ethylamino)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ethylamino)-1H-pyridin-2-one is a heterocyclic organic compound that features a pyridinone ring substituted with an ethylamino group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and a pyridinone ring endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with ethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloropyridine and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in a solvent like ethanol or water.
Procedure: The 2-chloropyridine is reacted with ethylamine at elevated temperatures (around 80-100°C) for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, solvent recovery and recycling are often implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-(ethylamino)-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The ethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitroso-4-(ethylamino)-1H-pyridin-2-one, Nitro-4-(ethylamino)-1H-pyridin-2-one.
Reduction: 4-(ethylamino)-1,2-dihydropyridin-2-one.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
科学的研究の応用
4-(ethylamino)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(ethylamino)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, while the pyridinone ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
4-(ethylamino)-1H-pyridin-2-one can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds also contain a nitrogen heterocycle and exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Pyridine Derivatives: Compounds like 2-aminopyridine and 4-aminopyridine share structural similarities but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be tailored for various applications.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
4-(ethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-8-6-3-4-9-7(10)5-6/h3-5H,2H2,1H3,(H2,8,9,10) |
InChIキー |
MVWPOLCEUHMOMC-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC(=O)NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)
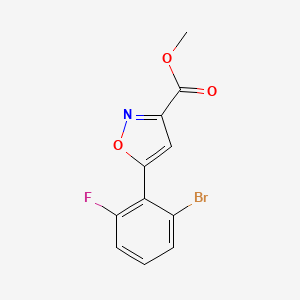
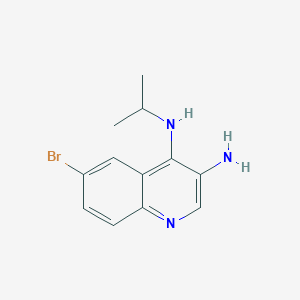
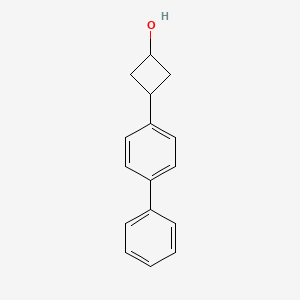


![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
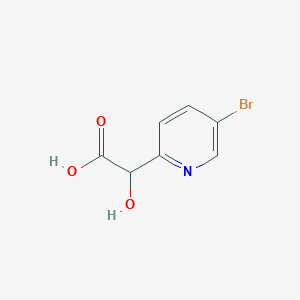
![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)
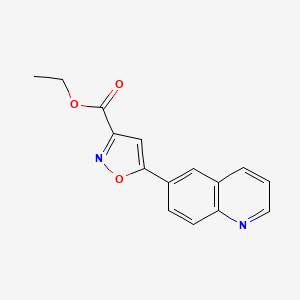


![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)

